3-Chloroisoquinoline-7-carbonitrile
Overview
Description
3-Chloroisoquinoline-7-carbonitrile is an organic compound with the molecular formula C10H5ClN2. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-7-carbonitrile typically involves the chlorination of isoquinoline derivatives. One common method is the reaction of isoquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position. The nitrile group can be introduced via a Sandmeyer reaction, where the corresponding amine is converted to the nitrile using copper(I) cyanide (CuCN).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reduction of the nitrile group can yield primary amines. This can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: Pd/C with hydrogen gas or LiAlH in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH) in methanol.
Major Products:
Oxidation: Isoquinoline-7-carboxylic acid derivatives.
Reduction: 3-Chloroisoquinoline-7-amine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloroisoquinoline-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of ligands for catalysis and coordination chemistry.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its role in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 3-Chloroisoquinoline-7-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chlorine and nitrile groups can influence the compound’s binding affinity and specificity towards these targets, affecting biological pathways and cellular processes.
Comparison with Similar Compounds
3-Bromoisoquinoline-7-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
3-Iodoisoquinoline-7-carbonitrile: Contains an iodine atom, offering different reactivity and biological properties.
3-Fluoroisoquinoline-7-carbonitrile: Fluorine substitution can significantly alter the compound’s electronic properties and reactivity.
Uniqueness: 3-Chloroisoquinoline-7-carbonitrile is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
3-chloroisoquinoline-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-4-8-2-1-7(5-12)3-9(8)6-13-10/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREVPRZCJDTANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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